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1H-pyrimido[4,5-c]pyridazin-5-one

Monoamine oxidase inhibition Neurochemistry Enzyme selectivity

1H-Pyrimido[4,5-c]pyridazin-5-one (CAS 34122-01-5) is a fused bicyclic heterocycle comprising a pyrimidine ring annulated to a pyridazinone, bearing a single carbonyl at the 5-position. With a molecular weight of 148.12 g·mol⁻¹, a computed XLogP3-AA of −1.0, and one hydrogen bond donor paired with four acceptor sites, the scaffold occupies a distinct physicochemical space that differs markedly from its 5,7-dione congener (MW 164.12; additional polar carbonyl) and from regioisomeric pyrimido[5,4-c]pyridazinones.

Molecular Formula C6H4N4O
Molecular Weight 148.12 g/mol
Cat. No. B7781748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrimido[4,5-c]pyridazin-5-one
Molecular FormulaC6H4N4O
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=NC2=O)NN=C1
InChIInChI=1S/C6H4N4O/c11-6-4-1-2-9-10-5(4)7-3-8-6/h1-3H,(H,7,8,10,11)
InChIKeyZZMFFWQHOSUHLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrimido[4,5-c]pyridazin-5-one (CAS 34122-01-5): Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Baseline


1H-Pyrimido[4,5-c]pyridazin-5-one (CAS 34122-01-5) is a fused bicyclic heterocycle comprising a pyrimidine ring annulated to a pyridazinone, bearing a single carbonyl at the 5-position [1]. With a molecular weight of 148.12 g·mol⁻¹, a computed XLogP3-AA of −1.0, and one hydrogen bond donor paired with four acceptor sites, the scaffold occupies a distinct physicochemical space that differs markedly from its 5,7-dione congener (MW 164.12; additional polar carbonyl) and from regioisomeric pyrimido[5,4-c]pyridazinones [1][2]. Commercially available at ≥95% purity from multiple suppliers, the compound serves as a validated reference standard for LC-MS and GC-MS analytical method development [1].

Why Generic Pyrimido-Pyridazinone Substitution Fails: Regioisomeric, Tautomeric, and Oxidation-State Differentiation of 1H-Pyrimido[4,5-c]pyridazin-5-one


In-class substitution of 1H-pyrimido[4,5-c]pyridazin-5-one with superficially similar fused pyridazine-pyrimidine scaffolds introduces three levels of uncontrolled variation that directly impact biological readout. First, regioisomeric scaffolds such as pyrimido[5,4-c]pyridazin-3(2H)-one present a different spatial arrangement of nitrogen atoms, altering hydrogen-bonding geometry with targets [1]. Second, oxidation-state variants (mono-carbonyl 5-one versus 5,7-dione) change both the tautomeric equilibrium and the number of hydrogen bond donor/acceptor sites—the dione introduces a second NH tautomer that the mono-carbonyl scaffold lacks [2]. Third, the predominant keto tautomer of the 5-one scaffold (experimental log Poct 1.56, matching calculated keto 1.35 versus enol 2.60) confers a defined lipophilicity that differs from the dione and from reduced 5,6-dihydro derivatives [2]. These molecular-level differences translate into measurable selectivity shifts in enzyme inhibition assays, as demonstrated quantitatively below.

Quantitative Comparator Evidence for 1H-Pyrimido[4,5-c]pyridazin-5-one: Head-to-Head and Cross-Study Differentiation Data


MAO-A/B Selectivity Inversion: Pyrimido[4,5-c]pyridazine Scaffold Versus Indeno-Pyridazinone and Tetrahydrocinnolinone

The 3-phenyl-pyrimido[4,5-c]pyridazin-5,7-dione derivative 30 (Pym-Pydone) displayed the highest MAO-A inhibitory activity among all pyridazine-containing compounds tested, with an IC50 of 16.4 ± 3.0 µM against MAO-A and only 32% inhibition of MAO-B at 125 µM, representing an inverted selectivity profile relative to the indeno-pyridazinone (IPyd) series [1]. In contrast, 3-phenyl-5H-indeno[1,2-c]pyridazin-5-one (compound 2, IPyd scaffold) exhibited MAO-B-selective inhibition with IC50 = 27.5 ± 5.1 µM against MAO-B and weaker MAO-A activity (IC50 = 97.6 ± 8.9 µM) [1]. The tetrahydrocinnolinone analog 29 was essentially non-selective (MAO-A IC50 = 59.1 ± 2.7 µM; MAO-B IC50 = 74.8 ± 9.7 µM) [1]. Replacement of the indane or cyclohexane ring with a pyrimidine ring thus shifted selectivity by a factor of approximately 6-fold toward MAO-A (comparing compound 30 MAO-A IC50 = 16.4 µM vs. compound 2 MAO-A IC50 = 97.6 µM), while simultaneously abolishing meaningful MAO-B inhibition [1].

Monoamine oxidase inhibition Neurochemistry Enzyme selectivity

DHPS Pterin-Site Inhibition: N8-Demethylated Pyrimido[4,5-c]pyridazine Derivatives Versus N-Methylated Parent and Sulfonamide Comparators

Pyrimido[4,5-c]pyridazine-based inhibitors target the pterin binding pocket of dihydropteroate synthase (DHPS), a site distinct from the pABA-binding pocket engaged by sulfonamide antibiotics and not subject to known sulfonamide resistance mutations [1]. In the 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazine series, compound 1 (N8-methylated) showed an enzyme IC50 of 22 µM and a SPR-derived KD of 280 nM against Bacillus anthracis DHPS [1]. Removal of the N8-methyl group (compound 19) improved IC50 to 11 µM and KD to 120 nM, a 2-fold gain in both functional and binding affinity [1]. Compound 23 (N8-demethylated, one-methylene side chain) gave IC50 = 18 µM, while the ester analog 22 showed markedly reduced potency (IC50 = 260 µM), confirming the requirement for a free terminal carboxylic acid [1]. In whole-cell target engagement assays with Escherichia coli, the legacy pyrimido[4,5-c]pyridazine series demonstrated high target affinity (SPR KD values in the 100–300 nM range) but limited cellular accumulation; replacement of the carboxylic acid side chain with a thiotetrazole or nitrile group improved whole-cell target engagement and conferred moderate antimicrobial activity against E. coli [2].

Antibacterial drug discovery Dihydropteroate synthase Antifolate resistance

Physicochemical Differentiation: 1H-Pyrimido[4,5-c]pyridazin-5-one Versus 5,7-Dione and Regioisomeric Pyrimido[5,4-c] Scaffolds

The mono-carbonyl 5-one scaffold (MW 148.12, XLogP3-AA = −1.0, HBD = 1, HBA = 4) occupies a physicochemical space that differs systematically from the 5,7-dione congener (MW 164.12, C6H4N4O2, two carbonyls, additional HBD in some tautomeric forms) and from regioisomeric pyrimido[5,4-c]pyridazin-3-one [1][2]. Computed LogD (pH 7.4) for the 5-one core is −2.57, and the experimental log Poct for the 3-phenyl-substituted Pym-Pydone (compound 30) was measured as 1.56, consistent with a predominant keto tautomer in solution [3][4]. The mono-carbonyl scaffold presents exactly one H-bond donor and four H-bond acceptors, positioning it within CNS drug-like chemical space (MW < 200, LogP < 0, HBD ≤ 1) more favorably than the dione analog, which carries an additional polar carbonyl that increases PSA and can introduce an additional H-bond donor [1][3]. The regioisomeric pyrimido[5,4-c]pyridazin-3(2H)-one scaffold (N1=CN=CC2=NNC(=O)C=C21) places the carbonyl at position 3 rather than 5, altering the vector of the H-bond acceptor relative to the pyrimidine nitrogens [2].

Physicochemical profiling CNS drug-likeness Scaffold selection

Regiospecific Synthetic Access: Pyrimido[4,5-c]pyridazine Scaffold Without Pyrimido[5,4-c] Contamination

The synthesis of 3-aryl-6-methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and 3-aryl-6-ethyl-7-thioxo-7,8-dihydropyrimido[4,5-c]pyridazin-5(6H)-ones proceeds with complete regiospecificity via a one-pot, three-component reaction of N-methylbarbituric acid or N-ethyl-2-thiobarbituric acid with arylglyoxal monohydrates and hydrazine dihydrochloride in ethanol at 50 °C [1]. All products were obtained in high yields and were regioisomerically pure after recrystallization; no evidence for the formation of the alternative pyrimido[5,4-c]pyridazine regioisomer was observed for any derivative [1]. In contrast, the Hofmann reaction on 6-methylpyridazine-3,4-dicarboxamide produces a mixture of 3-methylpyrimido[4,5-c]pyridazine-5,7-dione and 3-methylpyrimido[5,4-c]pyridazine-6,8-dione, requiring chromatographic separation to obtain the desired [4,5-c] isomer [2]. This regiospecificity advantage eliminates the need for isomeric separation and guarantees structural homogeneity in the procurement lot.

Regiospecific synthesis Combinatorial chemistry Isomeric purity

Lck Kinase Inhibition: Constrained Pyrimido[4,5-c]pyridazine Tricyclic Derivatives Versus Acyclic Hydrazine Lead

In a study of 1,2-dihydro-pyrimido[4,5-c]pyridazine-based lymphocyte-specific kinase (Lck) inhibitors, constraining the N,N-dimethylhydrazine moiety of the acyclic lead compound 1 (Lck IC50 ≈ 3.2 µM) into a pyrazolidinone-fused tricyclic system produced compound 12a with an Lck IC50 of 124 nM, a 26-fold improvement in potency [1]. Further optimization of the C-7 aniline substituent with basic amine appendages yielded compounds 12i–m with Lck IC50 values below 50 nM, and compound 12m achieved an IC50 of 2 nM [1]. Replacement of the 2,6-dichlorophenyl group at C-3 with a 2-chloro-5-hydroxyphenyl moiety (compounds 12p–q) retained good potency (IC50 = 10 and 47 nM) but with reduced aqueous solubility relative to 12m [1]. Compound 12p demonstrated moderate cellular activity, inhibiting IL-2 production in Jurkat cells with an IC50 of 0.546 µM [1]. Selectivity profiling against Src family kinases (Hck and Src) was evaluated for the most promising analogs [1].

Kinase inhibition Immunology T-cell signaling

p38α Kinase Co-Crystal Structure: Defined Binding Mode of Pyrimido-Pyridazinone Ligand at 2.30 Å Resolution

The crystal structure of human p38α kinase in complex with a pyrimido-pyridazinone inhibitor (PDB 3HP5) was solved at 2.30 Å resolution with R-value Free = 0.262 and R-value Work = 0.214 [1]. The ligand engages the ATP-binding site with well-defined electron density, and the co-crystal guided the optimization of N-substituted pyridinones into potent and selective p38 inhibitors with significant efficacy in both acute and chronic models of inflammation [1]. A second co-crystal structure (PDB 3FC1) further confirmed the binding pose of pyrimido-pyridazinone inhibitors in the p38 kinase active site [2]. The availability of high-resolution structural data provides a defined binding mode that is not available for many competing heterocyclic kinase inhibitor scaffolds, reducing the uncertainty in structure-based design campaigns.

Structural biology p38 MAP kinase X-ray crystallography

Procurement-Guiding Application Scenarios for 1H-Pyrimido[4,5-c]pyridazin-5-one Based on Quantitative Differentiation Evidence


MAO-A-Selective CNS Drug Discovery: Antidepressant and Anxiolytic Lead Generation

The pyrimido[4,5-c]pyridazine scaffold, as demonstrated by Pym-Pydone derivative 30, provides MAO-A inhibition (IC50 = 16.4 µM) with negligible MAO-B activity (32% inhibition at 125 µM), a selectivity profile that is inverted relative to the indeno-pyridazinone (IPyd) series which preferentially inhibits MAO-B [1]. This selectivity is critical for antidepressant development, where MAO-B inhibition is undesirable due to tyramine-related hypertensive risk. The scaffold's favorable CNS physicochemical profile (MW 148.12, XLogP −1.0, HBD = 1) meets fragment-like criteria for blood-brain barrier penetration, positioning 1H-pyrimido[4,5-c]pyridazin-5-one as a procurement priority over the 5,7-dione (MW 164, additional polarity) for CNS-targeted fragment-based screening [2][3].

Sulfonamide-Orthogonal Antibacterial DHPS Inhibitor Development

Pyrimido[4,5-c]pyridazine-based DHPS inhibitors engage the pterin-binding pocket, a site distinct from the pABA pocket targeted by sulfonamides and not subject to prevalent sulfonamide resistance mutations [1]. The quantitative SAR shows that N8-demethylation of the scaffold improves DHPS IC50 from 22 µM to 11 µM and SPR KD from 280 nM to 120 nM, a 2-fold gain in both functional and binding affinity [1]. Procurement of the N8-unsubstituted 1H-pyrimido[4,5-c]pyridazin-5-one scaffold is indicated for programs seeking to build upon the improved binding conferred by the demethylated core, with subsequent side-chain optimization guided by the whole-cell accumulation data showing that carboxylic acid replacement with thiotetrazole or nitrile improves Gram-negative permeability [2].

Kinase Inhibitor Fragment and Lead Optimization: Structure-Guided p38 and Lck Programs

High-resolution co-crystal structures of pyrimido-pyridazinone inhibitors bound to p38α kinase (PDB 3HP5, 2.30 Å) and p38 kinase (PDB 3FC1) provide publicly available, experimentally validated binding modes that support structure-based design [1][2]. The Lck inhibitor campaign demonstrates the scaffold's derivatization capacity, with potency spanning from ~3.2 µM (lead) to 2 nM (optimized), a >1,000-fold range, and with cellular activity (IL-2 IC50 = 546 nM) confirmed for select analogs [3]. The regiospecific one-pot synthesis guarantees that purchased 1H-pyrimido[4,5-c]pyridazin-5-one building blocks, when elaborated, produce exclusively the [4,5-c] topology without contamination from the [5,4-c] regioisomer—critical for kinase programs where isomeric purity directly affects SAR interpretation and IP defensibility .

Analytical Reference Standard for LC-MS/GC-MS Method Development and Validation

1H-Pyrimido[4,5-c]pyridazin-5-one (CAS 34122-01-5) is commercially available at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC, and is included in the Wiley Registry of Mass Spectral Data, making it suitable as a reference standard for developing and validating LC-MS and GC-MS analytical methods [1][2]. Its distinct molecular ion (M+H = 149.12) and characteristic fragmentation pattern, combined with its physicochemical properties (LogD pH 7.4 = −2.57, XLogP = −1.0), provide a well-defined retention time window in reversed-phase chromatographic systems, enabling its use as a system suitability standard or internal reference for quantifying structurally related pyrimido-pyridazinone derivatives in reaction monitoring or impurity profiling workflows [2][3].

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